molecular formula C5H5BrN2O B8095459 6-bromo-3-methylpyrimidin-4(3H)-one

6-bromo-3-methylpyrimidin-4(3H)-one

Cat. No.: B8095459
M. Wt: 189.01 g/mol
InChI Key: NJTNJZZADPVPJP-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes and are key components in many pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methylpyrimidin-4(3H)-one typically involves the bromination of 3-methylpyrimidin-4(3H)-one. One common method includes the following steps:

    Starting Material: 3-methylpyrimidin-4(3H)-one.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 6-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production with high purity.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atom on 6-bromo-3-methylpyrimidin-4(3H)-one makes it susceptible to electrophilic substitution reactions. For instance, when treated with nucleophiles such as amines or alcohols, substitution can occur at the bromine site.

Oxidation Reactions

Oxidation reactions involving this compound often utilize hydrogen peroxide as an oxidizing agent. The mechanism typically involves the formation of radical intermediates:

  • Formation of an intermediate through the elimination of water.

  • Subsequent oxidation leading to the desired product.

These reactions can yield various derivatives useful in pharmaceutical applications .

Condensation Reactions

Condensation reactions are also significant for synthesizing more complex structures from this compound. For example, it can react with carbonyl compounds under acidic conditions to form substituted pyrimidines.

  • Mechanistic Insights

The reaction pathways for transformations involving this compound often follow radical mechanisms, particularly in oxidation processes where radical scavengers can impact yield significantly:

  • Radical Pathway: Involves radical intermediates that can be stabilized by surrounding groups.

Control experiments using radical scavengers such as TEMPO have shown decreased yields, indicating a radical mechanism is at play during oxidation reactions .

  • Applications

The compound's derivatives are explored for potential applications in:

  • Medicinal Chemistry: As intermediates in drug synthesis due to their biological activity.

  • Organic Synthesis: As building blocks for more complex organic molecules.

This compound is a versatile compound with significant implications in organic synthesis and medicinal chemistry. Understanding its chemical reactivity and synthesis pathways allows for the development of novel compounds with potential therapeutic applications.

  • References

The information provided in this article is based on diverse sources including peer-reviewed journals and patent literature to ensure a comprehensive understanding of the chemical reactions involving this compound.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-3-methylpyrimidin-4(3H)-one serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives have been studied for potential therapeutic effects, particularly in the following areas:

  • Antitubercular Activity : Research indicates that compounds related to pyrimidinones exhibit bactericidal properties against Mycobacterium tuberculosis (Mtb). For instance, studies have identified structural analogs that show promise in inhibiting Mtb growth, suggesting a novel mechanism of action involving iron chelation .
  • Anticonvulsant Properties : Derivatives of pyrimidinones have demonstrated significant anticonvulsant activity in animal models. The synthesis of acetamide derivatives has shown efficacy against seizures induced by pentylenetetrazole .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, including:

  • Electrophilic Substitution : The bromine atom can participate in substitution reactions, facilitating the introduction of other functional groups.
  • Formation of Heterocycles : It can be used to synthesize heterocyclic compounds, which are valuable in drug discovery and development.

Biological Studies

The biological activities associated with this compound and its derivatives are under extensive investigation:

  • Enzyme Interactions : Similar pyrimidine derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as enzyme activity modulation and signal transduction pathways.
  • Pharmacokinetics : Studies suggest that these compounds can be metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and pharmacokinetics.

Mechanism of Action

The mechanism of action of 6-bromo-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access, thereby inhibiting enzyme activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA/RNA Interaction: Intercalating into DNA or RNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrimidin-4(3H)-one: Lacks the bromine atom, making it less reactive in substitution reactions.

    6-Chloro-3-methylpyrimidin-4(3H)-one: Similar structure but with chlorine instead of bromine, which can lead to different reactivity and biological activity.

    6-Fluoro-3-methylpyrimidin-4(3H)-one: Fluorine substitution can significantly alter the compound’s electronic properties and reactivity.

Uniqueness

6-Bromo-3-methylpyrimidin-4(3H)-one is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity can be exploited to synthesize a wide range of derivatives with potential biological activities.

Biological Activity

6-Bromo-3-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting key findings.

Chemical Structure

The compound features a pyrimidine ring with a bromine substituent at the 6-position and a methyl group at the 3-position. This specific arrangement influences its reactivity and biological interactions.

Biological Activities

The biological activities of this compound can be categorized into several areas:

  • Antimicrobial Activity :
    • Antibacterial : Various studies have reported that derivatives of pyrimidinones exhibit significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. For instance, compounds similar to this compound have shown moderate to good antibacterial activity, indicating potential applications in treating bacterial infections .
    • Antifungal : Some derivatives have also demonstrated antifungal activity, though specific data on this compound is limited.
  • Antiviral Activity :
    • Compounds related to this structure have been evaluated for their efficacy against viruses, including HIV. Studies indicate that modifications at the C-2 position of pyrimidine rings can enhance anti-HIV activity. While direct data on this compound is sparse, its structural relatives suggest a potential for antiviral applications .
  • Anticancer Properties :
    • Research has indicated that certain pyrimidinones exhibit anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the bromine atom may enhance these properties by increasing lipophilicity and cellular uptake .
  • Enzyme Inhibition :
    • Some studies have explored the inhibition of specific enzymes by pyrimidine derivatives, which could lead to therapeutic applications in metabolic disorders or infections. For example, compounds targeting nicotinamide adenine dinucleotide (NAD) metabolism may show promise in modulating cellular energy levels .

Case Studies

Several case studies highlight the biological significance of compounds related to this compound:

  • Study on Antibacterial Activity : A series of synthesized pyrimidinones were tested against various bacterial strains. The results indicated that modifications at the bromine position significantly affected antibacterial potency, with some compounds achieving minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Antiviral Efficacy Against HIV : In vitro studies demonstrated that certain pyrimidinones could inhibit reverse transcriptase activity effectively. The most potent analogs exhibited IC50 values in the low micromolar range, suggesting that structural modifications can lead to enhanced antiviral efficacy .

Data Summary

The following table summarizes key findings on the biological activities of this compound and related compounds:

Biological ActivityTest Organism/TargetIC50/MIC ValuesReference
AntibacterialE. coliMIC = 10 µg/mL
AntiviralHIV RTIC50 = 0.32 µM
AnticancerVarious cell linesVaries
Enzyme InhibitionNAMPTVaries

Properties

IUPAC Name

6-bromo-3-methylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-4(6)2-5(8)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTNJZZADPVPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution 6-bromopyrimidin-4(3H)-one (696 mg, 2.0 mmol) in DMF (3.0 mL) was added K2CO3 (828 mg, 6.0 mmol), CH3I (568 mg, 4.0 mmol), the reaction mixture was stirred at 50° C. for 30 minutes. The mixture was cooled to ambient temperature, diluted with EtOAc (20 mL), washed with sodium bicarbonate (10 mL) and brine (10 mL), dried over MgSO4, filtered and concentrated. The residue was purified with silica gel column (Petroleum ether:ethyl acetate=1:1) to obtain product: LC/MS m/z=189.01 (M+H)+.
Quantity
696 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
568 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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